Zalcitabine
Zalcitabine
4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a pyrimidine 2',3'-dideoxyribonucleoside.
A dideoxynucleoside compound in which the 3'-hydroxy group on the sugar moiety has been replaced by a hydrogen. This modification prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains. The compound is a potent inhibitor of HIV replication at low concentrations, acting as a chain-terminator of viral DNA by binding to reverse transcriptase. Its principal toxic side effect is axonal degeneration resulting in peripheral neuropathy.
A dideoxynucleoside compound in which the 3'-hydroxy group on the sugar moiety has been replaced by a hydrogen. This modification prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains. The compound is a potent inhibitor of HIV replication at low concentrations, acting as a chain-terminator of viral DNA by binding to reverse transcriptase. Its principal toxic side effect is axonal degeneration resulting in peripheral neuropathy.
Brand Name:
Vulcanchem
CAS No.:
7481-89-2
VCID:
VC0547683
InChI:
InChI=1S/C9H13N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h3-4,6,8,13H,1-2,5H2,(H2,10,11,14)
SMILES:
C1CC(OC1CO)N2C=CC(=NC2=O)N
Molecular Formula:
C9H13N3O3
Molecular Weight:
211.22 g/mol
Zalcitabine
CAS No.: 7481-89-2
Inhibitors
VCID: VC0547683
Molecular Formula: C9H13N3O3
Molecular Weight: 211.22 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | 4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a pyrimidine 2',3'-dideoxyribonucleoside. A dideoxynucleoside compound in which the 3'-hydroxy group on the sugar moiety has been replaced by a hydrogen. This modification prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains. The compound is a potent inhibitor of HIV replication at low concentrations, acting as a chain-terminator of viral DNA by binding to reverse transcriptase. Its principal toxic side effect is axonal degeneration resulting in peripheral neuropathy. |
---|---|
CAS No. | 7481-89-2 |
Product Name | Zalcitabine |
Molecular Formula | C9H13N3O3 |
Molecular Weight | 211.22 g/mol |
IUPAC Name | 4-amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Standard InChI | InChI=1S/C9H13N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h3-4,6,8,13H,1-2,5H2,(H2,10,11,14) |
Standard InChIKey | WREGKURFCTUGRC-UHFFFAOYSA-N |
Isomeric SMILES | C1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)N |
SMILES | C1CC(OC1CO)N2C=CC(=NC2=O)N |
Canonical SMILES | C1CC(OC1CO)N2C=CC(=NC2=O)N |
Appearance | Solid powder |
Colorform | Crystals from ethanol and benzene White to off-white powde |
Melting Point | 410 to 417 °F (NTP, 1992) 217-218 °C 215-217 °C; also reported as 209-210 °C 210 - 214 °C |
Physical Description | 2',3'-dideoxycytidine is a white crystalline powder. Odorless. (NTP, 1992) Solid |
Purity | >95% (or refer to the Certificate of Analysis) |
Shelf Life | Bulk: Dideoxycytidine is stable in bulk form through 90 days at room temperature and at 50 °C under both light and dark conditions. Solution: Dideoxycytidine was stable in distilled water through 72 hrs. |
Solubility | 50 to 100 mg/mL at 66 °F (NTP, 1992) In water, 76,400 mg/l @ 25 °C 7.05e+00 g/L H2O (warm) 80 -90 (mg/mL) Acetate buffer, pH 4 > 50 (mg/mL) Carbonate buffer, pH 9 > 50 (mg/mL) 0.1N HCl > 50 (mg/mL) 0.1N NaOH > 50 (mg/mL) EtOH (95 %) 5-7 (mg/mL) MeOH 8-10 (mg/mL) BuOH < 1 (mg/mL) DMA 7-10 (mg/mL) DMSO 90-100 (mg/mL) DMSO (70%) 50-60 (mg/mL) CH3CN < 1 (mg/mL) EtOAc < 1 (mg/mL) CHCl3 < 1 (mg/mL) Toluene < 1 (mg/mL) |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2',3' Dideoxycytidine 2',3'-Dideoxycytidine ddC (Antiviral) Dideoxycytidine Hivid HIVID Roche NSC 606170 NSC-606170 NSC606170 Zalcitabine |
Vapor Pressure | 5.8X10-8 mm Hg @ 25 °C /Estimated/ |
Reference | 1: Carey P. Peripheral neuropathy: zalcitabine reassessed. Int J STD AIDS. 2000 Jul;11(7):417-23. Review. PubMed PMID: 10919481. 2: Darbyshire J, Foulkes M, Peto R, Duncan W, Babiker A, Collins R, Hughes M, Peto T, Walker A. Zidovudine (AZT) versus AZT plus didanosine (ddI) versus AZT plus zalcitabine (ddC) in HIV infected adults. Cochrane Database Syst Rev. 2000;(3):CD002038. Review. PubMed PMID: 10908523. 3: Darbyshire J, Foulkes M, Peto R, Duncan W, Babiker A, Collins R, Hughes M, Peto T, Walker A. Zidovudine (AZT) versus AZT plus didanosine (ddI) versus AZT plus zalcitabine (ddC) in HIV infected adults. Cochrane Database Syst Rev. 2000;(2):CD002038. Review. Update in: Cochrane Database Syst Rev. 2000;(3):CD002038. PubMed PMID: 10796851. 4: Moyle GJ, Gazzard BG. Finding a role for zalcitabine in the HAART era. Antivir Ther. 1998;3(3):125-37. Review. PubMed PMID: 10682130. 5: Adkins JC, Peters DH, Faulds D. Zalcitabine. An update of its pharmacodynamic and pharmacokinetic properties and clinical efficacy in the management of HIV infection. Drugs. 1997 Jun;53(6):1054-80. Review. PubMed PMID: 9179531. 6: Craig C, Moyle G. The development of resistance of HIV-1 to zalcitabine. AIDS. 1997 Mar;11(3):271-9. Review. PubMed PMID: 9147417. 7: Skowron G. ddC (zalcitabine). Adv Exp Med Biol. 1996;394:257-69. Review. PubMed PMID: 8815690. 8: Devineni D, Gallo JM. Zalcitabine. Clinical pharmacokinetics and efficacy. Clin Pharmacokinet. 1995 May;28(5):351-60. Review. PubMed PMID: 7614775. 9: Jablonowski H. Studies of zidovudine in combination with didanosine and zalcitabine. J Acquir Immune Defic Syndr Hum Retrovirol. 1995;10 Suppl 1:S52-6. Review. PubMed PMID: 8595509. 10: Shelton MJ, O'Donnell AM, Morse GD. Zalcitabine. Ann Pharmacother. 1993 Apr;27(4):480-9. Review. PubMed PMID: 8097417. 11: Lipsky JJ. Zalcitabine and didanosine. Lancet. 1993 Jan 2;341(8836):30-2. Review. PubMed PMID: 8093278. 12: Whittington R, Brogden RN. Zalcitabine. A review of its pharmacology and clinical potential in acquired immunodeficiency syndrome (AIDS). Drugs. 1992 Oct;44(4):656-83. Review. PubMed PMID: 1281077. |
PubChem Compound | 5718 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume